molecular formula C15H16N6 B1206131 N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine

N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine

Cat. No. B1206131
M. Wt: 280.33 g/mol
InChI Key: BMHHHRRRVQZUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine is a member of quinazolines.

Scientific Research Applications

Synthesis and Chemical Transformations

The compound has been a subject of interest in chemical synthesis and transformation studies. For instance, the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone led to the formation of related compounds like 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, showcasing the direction of heterocyclization and possible mechanisms for the formation of the pyrimidine heterocycle (Lipson et al., 2003). Moreover, the synthesis and chemical transformations of partially hydrogenated [1,2,4]triazolo[5,1-b]quinazolines revealed the formation of aryl-substituted derivatives and the study of hydrolysis, oxidation, reduction, and alkylation of these compounds, adding to the understanding of their reactivity and potential applications (Lipson et al., 2006).

Biomedical Studies

The compound and its derivatives have been explored for potential biomedical applications. For instance, 2-Amino[1,2,4]triazolo[1,5-c]quinazolines, structurally similar to the compound , were identified as potent adenosine receptor antagonists, with synthetic strategies devised to access a broad range of derivatives including novel polyheterocyclic compounds. These studies led to the discovery of potent and selective antagonists, highlighting the potential biomedical applications of these compounds (Burbiel et al., 2016).

Synthetic Methodologies

Several studies have focused on developing novel synthetic methodologies for compounds structurally related to N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine. For example, a study demonstrated the synthesis of tetrahydrobenzimidazo[1,2-b]quinazolin-1(2H)-one and tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one ring systems under solvent-free conditions, highlighting an approach that contributes to green chemistry and offers a potential pathway for creating related compounds (Shaabani et al., 2006).

properties

Product Name

N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine

Molecular Formula

C15H16N6

Molecular Weight

280.33 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine

InChI

InChI=1S/C15H16N6/c1-2-7-13-12(6-1)14(21-15(20-13)18-10-19-21)17-9-11-5-3-4-8-16-11/h3-5,8,10,17H,1-2,6-7,9H2

InChI Key

BMHHHRRRVQZUHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=NC=NN3C(=C2C1)NCC4=CC=CC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine
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N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine
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N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine
Reactant of Route 4
N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine
Reactant of Route 5
N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine
Reactant of Route 6
N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine

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